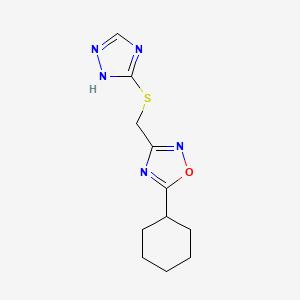
N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide, also known as IQDMNO, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Applications De Recherche Scientifique
N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been investigated for its potential as an antitumor agent, as well as for its antimicrobial and antiviral properties. In biochemistry, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been studied for its ability to inhibit various enzymes, including acetylcholinesterase and butyrylcholinesterase. In pharmacology, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been investigated for its potential as a neuroprotective agent and for its ability to modulate ion channels.
Mécanisme D'action
The mechanism of action of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide is complex and involves multiple pathways. In general, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide is thought to act by inhibiting various enzymes and modulating ion channels. For example, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been shown to inhibit acetylcholinesterase and butyrylcholinesterase, enzymes that are involved in the breakdown of acetylcholine, a neurotransmitter. By inhibiting these enzymes, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide can increase the levels of acetylcholine in the brain, which can have neuroprotective effects. N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has also been shown to modulate ion channels, including voltage-gated calcium channels and NMDA receptors, which are involved in neuronal signaling.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide are diverse and depend on the specific application. In general, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been shown to have neuroprotective effects, as well as antimicrobial and antiviral properties. N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has also been shown to modulate ion channels, which can have effects on neuronal signaling and synaptic plasticity. Additionally, N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has been shown to inhibit various enzymes, which can have effects on neurotransmitter levels and metabolism.
Avantages Et Limitations Des Expériences En Laboratoire
N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide has several advantages for lab experiments, including its high purity and yield, as well as its potential applications in various fields. However, there are also limitations to using N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide in lab experiments, including its complex mechanism of action and potential toxicity at high doses.
Orientations Futures
There are several future directions for research on N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide, including investigating its potential as an antitumor agent, as well as its ability to modulate ion channels and inhibit enzymes. Additionally, further research is needed to determine the optimal dosage and administration of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide for various applications. Finally, research is needed to investigate the potential side effects and toxicity of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide at high doses.
Méthodes De Synthèse
The synthesis of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide involves a multi-step process, including the reaction of 8-bromoisoquinoline with methylamine, followed by the reaction of the resulting compound with 1-naphthaldehyde. The final step involves the reaction of the resulting compound with oxalic acid dihydrate to yield N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide. The synthesis method has been optimized to yield high purity and high yield of N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide.
Propriétés
IUPAC Name |
N-isoquinolin-8-yl-N'-methyl-N'-(naphthalen-1-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19N3O2/c1-26(15-18-9-4-7-16-6-2-3-10-19(16)18)23(28)22(27)25-21-11-5-8-17-12-13-24-14-20(17)21/h2-14H,15H2,1H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZJWRLQBNWBMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC2=CC=CC=C21)C(=O)C(=O)NC3=CC=CC4=C3C=NC=C4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Methyl 2-hydroxy-2-[1-(2-phenylpyrimidin-4-yl)piperidin-4-yl]acetate](/img/structure/B7429048.png)
![2-(2-nitrophenyl)sulfanyl-N-[2-(1H-1,2,4-triazol-5-yl)ethyl]benzamide](/img/structure/B7429064.png)
![2-[(4-fluorophenyl)methoxy]-N-[4-(propan-2-ylcarbamoylamino)phenyl]propanamide](/img/structure/B7429070.png)
![[5-Chloro-2-(1,3-thiazol-2-ylmethylamino)phenyl]-pyrrolidin-1-ylmethanone](/img/structure/B7429079.png)
![1-[2-(4-Benzylpiperazin-1-yl)ethyl]-3-(2,6-dimethyl-3-nitrophenyl)urea](/img/structure/B7429096.png)
![N-(2,6-dimethyl-3-nitrophenyl)-4-[2-(3,5-dimethylpiperidin-1-yl)-2-oxoethyl]piperazine-1-carboxamide](/img/structure/B7429106.png)
![N-(5-phenylpentyl)-5-oxaspiro[3.5]nonan-8-amine](/img/structure/B7429109.png)
![N-[3-[3-(2-methyloxolan-2-yl)-1,2,4-oxadiazol-5-yl]phenyl]pyrimidin-2-amine](/img/structure/B7429118.png)
![[6-(trifluoromethoxy)-2,3-dihydro-1H-inden-1-yl] 3,3,3-trifluoropropanoate](/img/structure/B7429122.png)
![5-[5-(2,2-Dicyclopropylethyl)-1,2,4-oxadiazol-3-yl]-2-(methoxymethyl)pyrimidin-4-amine](/img/structure/B7429131.png)

![3-[5-(4,4-dimethylcyclohexyl)-1,2,4-oxadiazol-3-yl]-6-methyl-1H-pyridin-2-one](/img/structure/B7429146.png)
